molecular formula C21H15Cl2N3S B2354341 3-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole CAS No. 453525-88-7

3-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole

Cat. No.: B2354341
CAS No.: 453525-88-7
M. Wt: 412.33
InChI Key: AVODLTKVGMKCSN-UHFFFAOYSA-N
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Description

3-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C21H15Cl2N3S and its molecular weight is 412.33. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modifications

3-[(3,4-Dichlorobenzyl)Sulfanyl]-4,5-Diphenyl-4H-1,2,4-Triazole, as a part of the 1,2,4-triazole-3-thiols family, plays a role in various chemical syntheses. Studies show the alkylation, aminomethylation, and cyanoethylation of triazole-3-thiols, leading to new 3-sulfanyl-1,2,4-triazoles (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016). Such modifications could be vital in developing novel compounds with specific properties or activities.

Corrosion Inhibition

Research has demonstrated the effectiveness of certain 1,2,4-triazole derivatives as corrosion inhibitors. For instance, 4H-triazole derivatives have shown substantial efficiency in protecting mild steel against corrosion in acidic environments (Bentiss et al., 2007), (Lagrenée et al., 2002). This application is crucial in industries where metal parts are exposed to corrosive substances.

Anticancer Activity

Some 1,2,4-triazole derivatives have been explored for their potential anticancer properties. A study involving the synthesis and evaluation of etodolac-thioether derivatives as potent methionine aminopeptidase inhibitors demonstrated significant cytotoxicity against various cancer cell lines (Çoruh et al., 2018). This suggests that 1,2,4-triazole derivatives could be promising candidates for developing new anticancer drugs.

Fungicidal Activity

The fungicidal potential of 1,2,4-triazole derivatives has been noted in some studies. For instance, novel synthesized derivatives of 1,2,4-triazoles displayed fungicidal activity, indicating their potential use in agriculture or pharmaceuticals (El-Telbani, Swellem, & Nawwar, 2007).

Antibacterial and Antifungal Properties

1,2,4-Triazole derivatives have also shown promising antibacterial and antifungal activities. A study synthesizing new 1,2,4-triazole derivatives confirmed their efficacy against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Wang, Wan, & Zhou, 2010).

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-diphenyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3S/c22-18-12-11-15(13-19(18)23)14-27-21-25-24-20(16-7-3-1-4-8-16)26(21)17-9-5-2-6-10-17/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVODLTKVGMKCSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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